1-ethylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide
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Overview
Description
1-ethylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a significant scaffold in medicinal chemistry due to its presence in numerous pharmaceuticals and natural products . The compound’s structure includes a piperidine ring substituted with an ethylsulfonyl group, a pyridin-3-yl group, and a carboxamide group, making it a versatile molecule for various applications.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Pyridin-3-yl Group: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced to the piperidine ring.
Addition of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using reagents like ethylsulfonyl chloride.
Formation of the Carboxamide Group: The carboxamide group is typically formed through amidation reactions involving carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Continuous-flow synthesis and the use of catalysts can be employed to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-ethylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like iodine(III) complexes.
Reduction: Reduction reactions can be performed using reducing agents such as phenylsilane.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidizing Agents: Iodine(III) complexes, hydrogen peroxide.
Reducing Agents: Phenylsilane, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-ethylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Piperine: An N-acylpiperidine found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory effects.
Matrine: A piperidine derivative with antiviral and anticancer activities.
Uniqueness
1-ethylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethylsulfonyl group, pyridin-3-yl group, and carboxamide group makes it a versatile molecule for various applications, distinguishing it from other piperidine derivatives .
Properties
IUPAC Name |
1-ethylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-2-20(18,19)16-8-5-11(6-9-16)13(17)15-12-4-3-7-14-10-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSWLMHLHHVIAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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